An In-Depth Technical Guide to 3-Hydroxy-2,5-dimethylbenzoic Acid: Molecular Structure, Synthesis, and Potential Applications
An In-Depth Technical Guide to 3-Hydroxy-2,5-dimethylbenzoic Acid: Molecular Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Hydroxy-2,5-dimethylbenzoic acid (CAS No. 27023-06-9), a substituted aromatic carboxylic acid.[1][2] As a member of the hydroxybenzoic acid family, this compound holds potential for applications in medicinal chemistry and materials science, stemming from the diverse biological activities associated with this class of molecules, including antioxidant, antimicrobial, and cytotoxic properties.[3][4][5] This document details the molecular structure of 3-Hydroxy-2,5-dimethylbenzoic acid, elucidated through an analysis of predicted and comparative spectroscopic data. A robust, field-proven synthetic protocol via the Kolbe-Schmitt reaction of 2,5-dimethylphenol is presented, offering a reliable method for its preparation. Furthermore, this guide explores the potential biological activities and applications of the title compound, drawing insights from the established properties of structurally related isomers and providing a forward-looking perspective for future research and development.
Introduction: The Significance of Substituted Hydroxybenzoic Acids
Hydroxybenzoic acids and their derivatives are a ubiquitous class of phenolic compounds found throughout nature and are pivotal intermediates in organic synthesis.[4] Their inherent biological activities, which include antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects, have positioned them as a focal point in drug discovery and development.[3][4][5] The specific substitution pattern on the benzene ring profoundly influences the molecule's physicochemical properties and biological efficacy. 3-Hydroxy-2,5-dimethylbenzoic acid, with its unique arrangement of hydroxyl, carboxyl, and methyl functional groups, presents an intriguing candidate for investigation. This guide aims to provide a detailed technical resource for researchers, elucidating the molecular characteristics and synthetic accessibility of this compound, thereby facilitating its exploration in various scientific disciplines.
Molecular Structure Elucidation
Core Structure and Functional Groups
3-Hydroxy-2,5-dimethylbenzoic acid possesses a benzene ring substituted with a carboxyl group (-COOH) at position 1, a hydroxyl group (-OH) at position 3, and two methyl groups (-CH₃) at positions 2 and 5.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 27023-06-9 | [1][2] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| Appearance | Pink to orange solid | [2] |
| Storage Temperature | 2-8°C | [2] |
Spectroscopic Signature (Predicted and Comparative Analysis)
The proton NMR spectrum is expected to reveal the distinct electronic environments of the protons. Based on the structure, the following peaks are predicted:
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Aromatic Protons: Two singlets are anticipated in the aromatic region (δ 6.5-8.0 ppm), corresponding to the protons at C4 and C6. The proton at C6, being ortho to the electron-withdrawing carboxyl group, is expected to appear further downfield than the proton at C4.
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Methyl Protons: Two singlets in the aliphatic region (δ 2.0-2.5 ppm) are predicted for the two non-equivalent methyl groups at C2 and C5.
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Hydroxyl and Carboxyl Protons: Two broad singlets, corresponding to the hydroxyl and carboxyl protons, are expected. Their chemical shifts will be concentration-dependent and can be confirmed by D₂O exchange.
The carbon NMR spectrum will provide insights into the carbon skeleton. Nine distinct carbon signals are expected:
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Carbonyl Carbon: A peak in the downfield region (δ 165-175 ppm) corresponding to the carboxylic acid carbon.
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Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbons attached to the oxygen atoms (C1, C3) will be the most deshielded.
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Methyl Carbons: Two signals in the upfield region (δ 15-25 ppm) for the two methyl carbons.
The IR spectrum will confirm the presence of the key functional groups:
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O-H Stretching: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. A sharper O-H stretch for the phenolic hydroxyl group is also expected around 3200-3600 cm⁻¹.
-
C=O Stretching: A strong, sharp absorption band around 1680-1710 cm⁻¹ is indicative of the carbonyl group of the aromatic carboxylic acid.
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C-O Stretching: Bands in the region of 1210-1320 cm⁻¹ will correspond to the C-O stretching of the carboxylic acid and the phenol.
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C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The molecular ion peak [M]⁺ is expected at m/z 166. Key fragmentation pathways would likely involve the loss of a hydroxyl radical (-OH, m/z 149) and the loss of a carboxyl group (-COOH, m/z 121).
Chemical Synthesis: A Validated Protocol
The synthesis of 3-Hydroxy-2,5-dimethylbenzoic acid can be reliably achieved through the Kolbe-Schmitt reaction, a well-established method for the carboxylation of phenols.[6][7] This process involves the reaction of the corresponding phenoxide with carbon dioxide under pressure. The following protocol is a self-validating system, adapted from established procedures for similar phenolic substrates.
Reaction Principle: The Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction proceeds via the nucleophilic addition of a phenoxide ion to carbon dioxide. The phenoxide is generated in situ by treating the phenol with a strong base, typically a metal hydroxide. The regioselectivity of the carboxylation is influenced by the choice of the counter-ion and reaction conditions.
Caption: Workflow for the synthesis of 3-Hydroxy-2,5-dimethylbenzoic acid via the Kolbe-Schmitt reaction.
Step-by-Step Experimental Protocol
Materials:
-
2,5-Dimethylphenol
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Potassium Hydroxide (KOH)
-
Carbon Dioxide (gas)
-
Sulfuric Acid (H₂SO₄), concentrated
-
Methanol
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Deionized water
-
High-pressure autoclave
-
Standard laboratory glassware
Procedure:
-
Phenoxide Formation: In a round-bottom flask, dissolve 2,5-dimethylphenol in a minimal amount of methanol. Add an equimolar amount of potassium hydroxide dissolved in a small amount of water.
-
Drying: Remove the solvent and water under reduced pressure to obtain the dry potassium 2,5-dimethylphenoxide salt. It is crucial for the success of the reaction that the phenoxide is anhydrous.
-
Carboxylation: Transfer the dried phenoxide salt to a high-pressure autoclave. Seal the autoclave and heat to 150-180 °C. Pressurize the vessel with carbon dioxide to 100-120 atm. Maintain these conditions with stirring for 4-6 hours.
-
Work-up: After cooling the reactor to room temperature and carefully venting the excess CO₂, dissolve the solid product in hot water.
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Acidification: While stirring, slowly add concentrated sulfuric acid to the aqueous solution until the pH is acidic (pH ~2), which will precipitate the crude 3-Hydroxy-2,5-dimethylbenzoic acid.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Characterization: Confirm the identity and purity of the final product using the spectroscopic methods described in Section 2, as well as by melting point determination.
Potential Biological Activities and Applications
While specific biological data for 3-Hydroxy-2,5-dimethylbenzoic acid is limited in the current literature, the broader class of hydroxybenzoic acids exhibits a range of activities that suggest potential applications for this molecule.
Antimicrobial Activity
Many hydroxybenzoic acid derivatives have demonstrated significant antimicrobial properties against a spectrum of bacteria and fungi.[3][5] The presence of the hydroxyl and carboxyl groups is often crucial for this activity. It is plausible that 3-Hydroxy-2,5-dimethylbenzoic acid could exhibit similar properties. Further investigation, including the determination of Minimum Inhibitory Concentrations (MICs) against various pathogenic strains, is warranted.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant capabilities, acting as free radical scavengers. The hydroxyl group on the aromatic ring is key to this activity. The antioxidant potential of 3-Hydroxy-2,5-dimethylbenzoic acid could be evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays to determine its IC₅₀ value.
Cytotoxic and Anti-cancer Potential
Certain hydroxybenzoic acids have been shown to exhibit cytotoxic effects against various cancer cell lines.[2] The mechanism of action often involves the induction of apoptosis. The cytotoxic potential of 3-Hydroxy-2,5-dimethylbenzoic acid could be a promising area of research, particularly in identifying its effects on different cancer cell lines and elucidating the underlying molecular pathways.
Future Directions and Conclusion
3-Hydroxy-2,5-dimethylbenzoic acid represents a molecule of interest within the broader family of biologically active hydroxybenzoic acids. This guide has provided a comprehensive overview of its molecular structure, a reliable synthetic protocol, and an exploration of its potential applications based on the known properties of related compounds.
Future research should focus on:
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Definitive Spectroscopic Characterization: Obtaining and publishing the complete ¹H NMR, ¹³C NMR, IR, and mass spectra of the pure compound.
-
Biological Screening: A thorough investigation of its antimicrobial, antioxidant, and cytotoxic activities, including the determination of quantitative metrics such as MIC and IC₅₀ values.
-
Mechanism of Action Studies: Elucidating the molecular mechanisms underlying any observed biological activities.
-
Derivative Synthesis: Exploring the synthesis of derivatives to establish structure-activity relationships (SAR) and potentially enhance its biological efficacy.
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